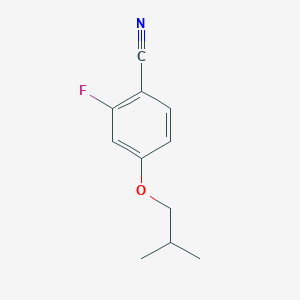

2-Fluoro-4-isobutoxy-benzonitrile

Description

2-Fluoro-4-isobutoxy-benzonitrile (CAS: 1394068-69-9) is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 2-position of the benzene ring and an isobutoxy group at the 4-position. This compound is structurally significant due to the electron-withdrawing nitrile group and the bulky isobutoxy substituent, which influence its physicochemical properties and reactivity. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s high purity (95%) and commercial availability make it a valuable building block in medicinal chemistry .

Properties

IUPAC Name |

2-fluoro-4-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDJIFXYRQLGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isobutoxy-benzonitrile typically involves the reaction of 2-fluoro-4-nitrobenzonitrile with isobutyl alcohol under acidic conditions. The nitro group is reduced to an amine, which is then converted to the isobutoxy derivative through nucleophilic substitution. The reaction conditions often require a catalyst, such as palladium on carbon, and a reducing agent like hydrogen gas.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isobutoxy-benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-isobutoxy-benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isobutoxy-benzonitrile involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other interactions, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can influence various biological pathways, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 2-Fluoro-4-isobutoxy-benzonitrile, we compare it with four structurally related benzonitrile derivatives:

2-Fluoro-4-hydroxybenzonitrile

- Structure : Features a hydroxyl (-OH) group at the 4-position instead of isobutoxy.

- Properties : Exhibits planar molecular geometry with intermolecular O-H···N hydrogen bonds, enabling linear chain formation in the solid state .

- Applications: Used in synthesizing liquid crystal intermediates, such as 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate .

2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS: 1214332-40-7)

- Structure : Contains a 4-fluorophenyl substituent at the 4-position.

- Applications : Likely utilized in materials science or as a precursor for fluorinated biphenyl systems.

- Key Difference : The fluorophenyl group introduces additional steric bulk and electronic effects, altering solubility and reactivity compared to the aliphatic isobutoxy substituent.

2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS: Not explicitly listed)

- Structure: Substituted with a 4-methylphenoxy group at the 6-position.

- Applications : May serve in agrochemical or polymer synthesis due to its hybrid aromatic-aliphatic structure.

- Key Difference : The positional isomerism (6- vs. 4-substitution) significantly impacts molecular geometry and intermolecular interactions.

2-Isobutoxy-4-(dioxaborolanyl)benzonitrile (CAS: 2828446-41-7)

- Structure : Features a boronate ester (dioxaborolane) at the 4-position.

- Properties : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature absent in this compound .

- Applications : Used in synthesizing biaryl compounds for pharmaceutical candidates.

- Key Difference : The boronate functional group introduces unique reactivity, contrasting with the inert nitrile group in the target compound.

Comparative Data Table

| Compound | Substituent | Molecular Weight (g/mol) | Key Applications | Distinctive Feature |

|---|---|---|---|---|

| This compound | 4-isobutoxy | ~191.2 (estimated) | Pharmaceutical intermediates | High lipophilicity, steric bulk |

| 2-Fluoro-4-hydroxybenzonitrile | 4-hydroxy | ~153.1 | Liquid crystal synthesis | Hydrogen-bonding capacity |

| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | 4-(4-fluorophenyl) | 215.2 | Fluorinated materials | Extended aromatic system |

| 2-Fluoro-6-(4-methylphenoxy)benzonitrile | 6-(4-methylphenoxy) | ~227.2 (estimated) | Agrochemicals | Positional isomerism effects |

| 2-Isobutoxy-4-(dioxaborolanyl)benzonitrile | 4-boronate ester | ~273.1 | Cross-coupling reactions | Boronate-mediated reactivity |

Research Findings and Industrial Relevance

- Reactivity: The isobutoxy group in this compound enhances solubility in non-polar solvents compared to hydroxyl or fluorophenyl analogs, making it preferable for reactions requiring apolar media .

- Thermal Stability: Fluorinated benzonitriles generally exhibit higher thermal stability than non-fluorinated counterparts, a trait critical for high-temperature synthesis processes .

- Synthetic Versatility : While this compound lacks boronate or biphenyl functionality, its straightforward synthesis route (e.g., nucleophilic substitution of 2-fluoro-4-hydroxybenzonitrile with isobutyl bromide) ensures cost-effective scalability .

Biological Activity

2-Fluoro-4-isobutoxy-benzonitrile (C11H12FNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following structural features:

- Fluoro Group : Enhances hydrogen bonding capabilities.

- Isobutoxy Group : Contributes to lipophilicity and steric effects.

- Nitrile Group : Acts as a reactive site for further chemical modifications.

These features influence its interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro group enhances the compound's participation in hydrogen bonding, while the nitrile group can undergo various chemical transformations. This interaction can modulate several biological pathways, particularly in microbial and cancer cell lines.

Antimicrobial Activity

Recent studies highlight the compound's antimicrobial properties against various bacterial pathogens. For instance, it has demonstrated activity against enteric pathogens, suggesting its potential use as an antibacterial agent.

Minimum Inhibitory Concentrations (MIC)

The efficacy of this compound was evaluated through MIC assays. The results indicate that the compound exhibits significant antibacterial activity with MIC values comparable to established antibiotics.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 32 | 64 |

This table summarizes the antimicrobial potency of the compound against specific bacterial strains.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the substituents on the benzene ring significantly affect biological activity. The position and nature of substituents can enhance or diminish potency. For example, the presence of a fluoro group at the para position has been associated with increased potency compared to other positions.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively disrupts bacterial cell envelope integrity, leading to cell death through mechanisms involving proton motive force disruption and ATP dissipation .

- Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The detailed mechanisms are still under investigation but suggest a promising role in cancer therapeutics.

- Pharmaceutical Applications : Ongoing research explores the application of this compound as a pharmaceutical intermediate in drug formulations targeting various diseases, including infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.